N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine
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Overview
Description
N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine is a complex organic compound with a unique structure that combines several functional groups, including a morpholine ring, a tetrazole ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-(4-Morpholinyl)phenyl derivative, followed by the introduction of the tetrazole ring through a cyclization reaction. The final step involves the coupling of the cyclopentyl and indole moieties under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine: shares similarities with other compounds that contain morpholine, tetrazole, and indole moieties.
4-(4-Morpholinyl)phenyl derivatives: These compounds have similar structural features and may exhibit comparable chemical reactivity.
Tetrazole-containing compounds: Known for their stability and ability to participate in cycloaddition reactions.
Indole derivatives: Widely studied for their biological activities and potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H31N7O |
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Molecular Weight |
457.6 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-[1-(4-morpholin-4-ylphenyl)tetrazol-5-yl]cyclopentan-1-amine |
InChI |
InChI=1S/C26H31N7O/c1-2-6-24-23(5-1)20(19-27-24)11-14-28-26(12-3-4-13-26)25-29-30-31-33(25)22-9-7-21(8-10-22)32-15-17-34-18-16-32/h1-2,5-10,19,27-28H,3-4,11-18H2 |
InChI Key |
YYUAFXPPMAGYBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=NN=NN2C3=CC=C(C=C3)N4CCOCC4)NCCC5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
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